molecular formula C8H12N4 B8704721 6-(Pyrrolidin-1-yl)pyridazin-3-amine CAS No. 66346-92-7

6-(Pyrrolidin-1-yl)pyridazin-3-amine

Cat. No. B8704721
CAS RN: 66346-92-7
M. Wt: 164.21 g/mol
InChI Key: DCKQFOVEXFIKND-UHFFFAOYSA-N
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Patent
US04104385

Procedure details

A better procedure for preparing 3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine is given as follows: a mixture containing 80 g. of 3-amino-6-chloropyridazine, 105 ml. of pyrrolidine, 1.2 liters of N,N-dimethylaniline and 1 g. of copper bronze powder was heated with stirring at 130°-135° C. for 18 hours. When a TLC test indicated that starting material was still present, an additional 50 ml. portion of pyrrolidine in 200 ml. of N,N-dimethylaniline was added to the reaction mixture followed by more copper bronze powder and the reaction mixture was heated for an additional 24 hours. The reaction mixture was cooled to 30° C. and filtered. The filtrate was concentrated under oil pump vacuum to leave a crystalline solid. The solid was slurried with isopropyl alcohol while chilling the mixture in an ice bath. The solid was collected, washed with a small amount of cold isopropyl alcohol and dried in a vacuum oven at 60° C. to produce 53 g. (76% yield) of 3-amino-6-(1-pyrrolidinyl)-pyridazine, m.p. 209°-211° C. A TLC check of the filtrate indicated that it contained more of the product, which was not isolated. The intermediate 3-amino-6-(1-pyrrolidinyl)pyridazine prepared by said better procedure was used in the preparation of the final product as described in the second paragraph of (Example D-4) described hereinbelow.
Name
3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](N)([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4][N:3]=1.NC1N=NC(Cl)=CC=1.N1CCCC1.CN(C)C1C=CC=CC=1>[Cu].C(O)(C)C>[NH2:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
3-amino-6-amino-6-(1-pyrrolidinyl)pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(C=C1)(N1CCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Four
Name
Quantity
1.2 L
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at 130°-135° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture containing 80 g
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for an additional 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under oil pump vacuum
CUSTOM
Type
CUSTOM
Details
to leave a crystalline solid
TEMPERATURE
Type
TEMPERATURE
Details
while chilling the mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with a small amount of cold isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.
CUSTOM
Type
CUSTOM
Details
to produce 53 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1N=NC(=CC1)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.